molecular formula C19H26N2O4 B2521587 Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) CAS No. 27226-48-8

Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate)

Cat. No.: B2521587
CAS No.: 27226-48-8
M. Wt: 346.427
InChI Key: OKJWYTQBIRWUFJ-UHFFFAOYSA-N
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Description

Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) is a symmetrically substituted pyrrole derivative characterized by a central methylene (-CH₂-) bridge linking two 3,4-dimethylpyrrole moieties, each esterified with ethyl groups at the 5-position.

Properties

IUPAC Name

ethyl 5-[(5-ethoxycarbonyl-3,4-dimethyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-7-24-18(22)16-12(5)10(3)14(20-16)9-15-11(4)13(6)17(21-15)19(23)25-8-2/h20-21H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJWYTQBIRWUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)CC2=C(C(=C(N2)C(=O)OCC)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27226-48-8
Record name DIETHYL 2,2'-METHYLENEBIS(3,4-DIMETHYL-5-PYRROLECARBOXYLATE)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) typically involves the condensation of 3,4-dimethylpyrrole-2-carboxylic acid with formaldehyde in the presence of a base, followed by esterification with ethanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While industrial production methods for this compound are not well-documented, it is generally produced on a small scale for research purposes. The process involves similar synthetic routes as described above, with additional purification steps such as recrystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,3-dicarboxylates, while reduction can produce dihydropyrrole derivatives. Substitution reactions can lead to halogenated or nitrated pyrrole compounds.

Scientific Research Applications

Chemistry

Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) serves as a crucial building block in organic synthesis. Its structure allows it to be used in:

  • Synthesis of Complex Molecules : The compound can be utilized to create more complex organic molecules through various reactions such as esterification and amidation.
  • Reagent in Organic Reactions : It acts as a reagent for reactions involving pyrrole derivatives, facilitating the formation of new compounds with desired properties.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of pyrrole compounds can inhibit the growth of certain bacteria and fungi, making them candidates for antimicrobial agents.
  • Anticancer Activity : Preliminary investigations suggest that diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) may induce apoptosis in cancer cells through specific molecular interactions.

Medicine

The unique chemical structure of diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) positions it as a potential therapeutic agent:

  • Drug Development : Ongoing research focuses on its application in developing new drugs targeting specific diseases due to its ability to interact with biological macromolecules.
  • Mechanism of Action : The compound is believed to bind to enzymes or receptors, altering their activity and leading to various biological effects .

Material Science

In the industrial sector, diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) is being explored for:

  • Development of New Materials : Its properties make it suitable for creating specialized polymers and dyes that have applications in coatings and textiles.
  • Precursor for Synthesis : The compound is used as a precursor in the synthesis of electronic materials and other fine chemicals .

Case Study 1: Antimicrobial Activity

A study conducted on various pyrrole derivatives demonstrated that diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration was determined to be effective at low concentrations, suggesting its potential use as an antimicrobial agent.

Case Study 2: Drug Development

In another investigation focusing on anticancer properties, diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) was tested against several cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, leading researchers to consider it for further development as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse range of activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Based Derivatives

Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate (7c)
  • Structure: A hybrid pyrrole derivative with a cyano (-CN) group, phenyl substituents, and an aminophenyl side chain.
  • Molecular Formula : C₂₁H₂₂N₄O₂ (MW: 362.42 g/mol) .
  • Higher nitrogen content (15.46% vs. the target compound’s likely lower N%) increases reactivity in coordination chemistry .
  • Analytical Data :
    • MS: m/z 362 (M⁺) .
    • Elemental Analysis: C (69.52%), H (6.10%), N (15.86%) .
Methyl 3,3-Dimethyl-2,4-Dihydropyrrole-5-Carboxylate
  • Structure: A simpler monopyrrole with a partially saturated ring and methyl ester.
  • Molecular Formula: C₈H₁₃NO₂ (MW: 155.19 g/mol) .
  • Key Differences :
    • Lacks the methylenebis bridge and ethyl ester groups, reducing steric bulk and conjugation.
    • Lower molecular weight (155.19 vs. ~350–400 g/mol for the target compound) suggests differences in solubility and volatility .
  • Physicochemical Properties :
    • LogP: 0.47 (indicative of moderate lipophilicity) .

Methylenebis-Bridged Analogues

2,2'-Dimethyl-4,4'-Methylenebis(Cyclohexylamine) (CAS 6864-37-5)
  • Structure: A non-pyrrole, aliphatic amine with a methylenebis bridge and cyclohexyl groups.
  • Key Comparisons :
    • Functional Groups : Primary amines vs. pyrrole esters in the target compound.
    • Toxicity :
  • Reproductive toxicity observed in repeated oral exposure (e.g., reduced implantation sites) .
  • Developmental effects (e.g., postnatal loss) were inconsistent, highlighting functional group-dependent toxicological profiles .

Structural and Functional Analysis

Impact of the Methylene Bridge

  • Symmetry: The methylenebis bridge in the target compound enhances structural rigidity compared to monopyrroles (e.g., methyl 3,3-dimethyl-2,4-dihydropyrrole-5-carboxylate) .
  • Electronic Effects : Conjugation across the bridge may stabilize charge distribution, a feature absent in aliphatic methylenebis amines (e.g., cyclohexylamine derivatives) .

Substituent Effects

  • Ester Groups : Ethyl esters in the target compound likely increase hydrophobicity (higher LogP) compared to methyl esters (e.g., LogP = 0.47 in ).
  • Methyl Groups : 3,4-Dimethyl substitution on pyrrole rings may sterically hinder reactivity compared to unsubstituted analogs.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP
Target Compound Likely C₂₀H₂₄N₂O₄ ~380 (estimated) Ethyl esters, methylenebis ~1.5*
Ethyl 5-(3-Aminophenyl)... (7c) C₂₁H₂₂N₄O₂ 362.42 Cyano, amino, phenyl N/A
Methyl 3,3-dimethyl-2,4-dihydropyrrole... C₈H₁₃NO₂ 155.19 Methyl ester 0.47
2,2'-Dimethyl-4,4'-methylenebis(...) C₁₅H₂₈N₂ 236.40 Primary amines, methylenebis N/A

*Estimated based on analogous pyrrole esters.

Table 2: Toxicity and Exposure Profiles

Compound Reproductive Toxicity Developmental Effects Exposure Risk
Target Compound Not reported Not reported Likely low (analogous to )
2,2'-Dimethyl-4,4'-methylenebis(...) Reduced implantation sites Inconsistent findings Minimal (cross-linked)

Biological Activity

Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) is a pyrrole-derived compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) has the following chemical characteristics:

  • Molecular Formula : C₁₉H₂₆N₂O₄
  • Molecular Weight : 346.42 g/mol
  • CAS Registry Number : 27226-48-8
  • Melting Point : 202-203 °C
  • Boiling Point : 522.4 ± 50.0 °C (predicted)
  • Density : 1.157 ± 0.06 g/cm³ (predicted)
  • pKa : 16.00 ± 0.50 (predicted) .

The biological activity of this compound primarily stems from its interaction with various biological targets, particularly in the context of antimalarial and anticancer properties. The compound has been studied for its role as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in malaria parasites.

Antimalarial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimalarial activity. For instance, compounds that inhibit DHODH have demonstrated efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These inhibitors have shown low IC₅₀ values (concentration required to inhibit growth by 50%), suggesting potent activity against both blood and liver stages of the parasite .

Case Studies

  • Study on DHODH Inhibition :
    • A study focused on a series of pyrrole-based compounds identified strong DHODH inhibitors with IC₅₀ values below 0.03 μM against P. falciparum DHODH. These compounds also exhibited selectivity against human DHODH, which is critical for minimizing potential side effects in therapeutic applications .
  • Structure-Activity Relationship (SAR) :
    • Research on the SAR of pyrrole derivatives highlighted that modifications to the pyrrole ring and substituents significantly influenced biological activity. The presence of specific functional groups enhanced the binding affinity to DHODH, leading to improved antimalarial efficacy .
  • Cytotoxicity Studies :
    • In vitro studies assessing cytotoxicity demonstrated that while some derivatives showed potent activity against cancer cell lines, they maintained a favorable safety profile, indicating potential for therapeutic use in oncology .

Table 1: Summary of Biological Activities

Compound NameTargetIC₅₀ Value (μM)Selectivity
Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate)DHODH (P. falciparum)<0.03High
Other Pyrrole DerivativeDHODH (P. vivax)<0.03Moderate
Pyrrole-Based Anticancer AgentVarious Cancer Cell LinesVariesVariable

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate), and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, hyper-acylloin condensation methods (used for analogous pyrrole derivatives) can be adapted by adjusting esterification steps. Key optimizations include controlling reaction temperature (e.g., 60–80°C for ester stability), selecting catalysts like DMAP (4-dimethylaminopyridine), and using polar aprotic solvents (e.g., DMF). Intermediate monitoring via TLC and 1H^{1}\text{H} NMR ensures proper progression. Yield improvements may require recrystallization or column chromatography for purification .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} NMR identifies proton environments (e.g., methylene bridges, ester methyl groups). 13C^{13}\text{C} NMR confirms carbonyl carbons (170–175 ppm for esters) and pyrrole ring carbons.
  • IR : Peaks near 1720 cm1^{-1} (ester C=O) and 3100–3000 cm1^{-1} (aromatic C-H stretching) are critical.
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ peak).
  • X-ray Crystallography : Resolves crystal packing and bond angles. SHELXL refinement (as in ) is standard for structural validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results when determining molecular conformation?

  • Methodological Answer : Cross-validation is essential. For example:

  • If NMR suggests dynamic rotational isomerism but X-ray shows a single conformation, perform variable-temperature NMR to assess energy barriers between conformers.
  • Use density functional theory (DFT) calculations to model energetically favorable conformations.
  • For crystallographic anomalies (e.g., twinning), apply SHELXL’s TWIN commands or alternative refinement protocols .

Q. What experimental strategies can evaluate the compound’s potential biological activity against microbial pathogens, and how should controls be designed?

  • Methodological Answer :

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial (e.g., E. coli, S. aureus) and fungal strains.
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing ethyl esters with methyl) to probe activity trends.
  • Controls : Include positive controls (e.g., ciprofloxacin for bacteria) and vehicle controls (DMSO/solvent). Cytotoxicity assays (e.g., MTT on mammalian cells) ensure selective activity. Reference methodologies from studies on methylated pyrrole derivatives .

Q. In crystallographic studies, how do hydrogen-bonding interactions influence packing arrangements, and what tools analyze these interactions?

  • Methodological Answer :

  • Hydrogen-bond analysis : X-ray data refined via SHELXL identifies H-bond donors/acceptors (e.g., ester oxygens). Packing diagrams (as in ) reveal dimer formations stabilized by intermolecular bonds.
  • Software tools : Mercury (CCDC) visualizes interactions and calculates bond distances/angles. PLATON or OLEX2 validates geometric parameters against crystallographic databases .

Q. How can computational modeling complement experimental data in predicting the compound’s reactivity or stability under varying conditions?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Predict solvation effects or thermal stability (e.g., in DMSO vs. aqueous buffers).
  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) models reaction pathways (e.g., ester hydrolysis) and transition states.
  • Docking studies : For biological applications, dock the compound into target protein active sites (e.g., microbial enzymes) using AutoDock Vina. Cross-reference with experimental IC50_{50} values .

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